molecular formula C₈D₇NS B1158559 Benzyl Thiocyanate-d7

Benzyl Thiocyanate-d7

Cat. No.: B1158559
M. Wt: 156.26
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Thiocyanate-d7 (C8D7NS) is a deuterated derivative of benzyl thiocyanate (C8H7NS), where seven hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR), due to its isotopic stability and structural similarity to non-deuterated benzyl thiocyanate . The parent compound, benzyl thiocyanate (CAS 3012-37-1), features a thiocyanate group (-S-C≡N) attached to a benzyl moiety, with a molecular weight of 149.21 g/mol. Its deuterated form exhibits enhanced spectral resolution in analytical workflows, minimizing interference in detection .

Properties

Molecular Formula

C₈D₇NS

Molecular Weight

156.26

Synonyms

Thiocyanic Acid Benzyl Ester-d7;  Tropeolin-d7;  NSC 130266-d7;  NSC 1729-d7;  Solvat 14-d7;  α-Thiocyanatotoluene-d7

Origin of Product

United States

Comparison with Similar Compounds

Benzyl Thiocyanate vs. Benzyl Isothiocyanate

Structural Differences :

  • Benzyl Thiocyanate : Contains a thiocyanate group (-S-C≡N) with sulfur directly bonded to the benzyl group.
  • Benzyl Isothiocyanate : An isomer with an isothiocyanate group (-N=C=S), where nitrogen is bonded to the benzyl group (CAS 622-78-6) .

Comparison with Benzyl Benzoate (BB)

Structural Differences :

  • Benzyl Thiocyanate-d7 : Contains sulfur, nitrogen, and deuterium.

Therapeutic Efficacy :

  • Benzyl Benzoate : Demonstrated 87% cure rates in scabies treatment, surpassing permethrin (27%) due to rising acaricide resistance .
  • This compound: No direct therapeutic application but critical in validating analytical methods for drug development.
Parameter This compound Benzyl Benzoate
Chemical Class Thiocyanate (deuterated) Ester
CAS Number 3012-37-1 (parent) 120-51-4
Therapeutic Role None First-line scabies treatment
Analytical Use Internal standard Not applicable

Analytical and Regulatory Considerations

  • Deuterated vs. Non-Deuterated Forms: this compound is preferred in mass spectrometry for its minimal background interference, whereas non-deuterated forms are used in synthetic chemistry .
  • Regulatory Compliance : Accurate CAS number reporting is critical to avoid misidentification (e.g., distinguishing thiocyanates from isothiocyanates) .

Q & A

Q. What are the critical steps in synthesizing Benzyl Thiocyanate-d7 while maintaining isotopic purity?

  • Methodological Answer : Synthesis begins with deuterated precursors such as Benzyl-d7-amine hydrochloride to ensure deuterium incorporation at the benzyl position . Key steps include:
  • Anhydrous Conditions : Use Schlenk line techniques to avoid proton exchange with moisture.
  • Reaction Optimization : Control temperature (e.g., 0–25°C) and stoichiometry to minimize side reactions.
  • Purification : Employ column chromatography with deuterated solvents (e.g., DCM-d₂) to isolate the product. Isotopic purity (>98% deuterium) should be confirmed via 1^1H/2^2H NMR and high-resolution mass spectrometry (HRMS) .

Q. How should this compound be stored to prevent degradation in laboratory settings?

  • Methodological Answer :
  • Storage Conditions : Use airtight, light-resistant containers under inert gas (Ar/N₂) at –20°C to stabilize the thiocyanate group.
  • Stability Monitoring : Perform periodic FTIR analysis to detect thiocyanate degradation (peak at ~2150 cm⁻¹) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Isotopic Purity : 2^2H NMR (absence of residual 1^1H signals at δ 4.5–5.0 ppm) and HRMS (theoretical m/z for C₈H₀D₇NS: 167.12 ± 0.02).
  • Structural Confirmation : 13^{13}C NMR for thiocyanate carbon (δ ~110 ppm) and IR for SCN stretching .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • Comparative Kinetics : Compare reaction rates of this compound with its non-deuterated analog in nucleophilic substitutions (e.g., SN₂ reactions).
  • Computational Modeling : Use DFT calculations to assess transition-state geometries and deuterium’s impact on activation energy.
  • Eyring Analysis : Calculate ΔH‡ and ΔS‡ from Arrhenius plots to quantify KIE .

Q. What experimental designs address discrepancies in isotopic labeling efficiency during synthesis?

  • Methodological Answer :
  • Cross-Validation : Combine LC-MS (to track deuterium loss) and 2^2H NMR to identify proton exchange sites.
  • Proton Scavengers : Add molecular sieves or deuterated acids (e.g., DCl) to suppress unintended H/D exchange.
  • Batch Analysis : Use ANOVA to assess variability between synthesis batches and identify critical parameters (e.g., solvent purity, reaction time) .

Q. How can researchers ensure reproducibility in studies using this compound?

  • Methodological Answer :
  • Standardized Protocols : Document solvent deuteration levels, reaction temperatures, and purification methods.
  • Data Reporting : Include confidence intervals for isotopic purity and statistical tests (e.g., t-tests) for replicate experiments.
  • Reference Standards : Use commercial deuterated internal standards (e.g., Benzyl-d7-alcohol) for instrument calibration .

Q. What strategies mitigate solvent isotope effects when using this compound in kinetic studies?

  • Methodological Answer :
  • Solvent Matching : Use deuterated solvents (e.g., DMSO-d₆) for both H and D analogs to isolate substrate-specific KIEs.
  • Control Experiments : Compare reaction outcomes in protonated vs. deuterated solvents to quantify solvent-induced rate changes .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting data from NMR and MS regarding deuterium incorporation?

  • Methodological Answer :
  • Source Identification : Check for NMR signal overlap (e.g., residual protons in deuterated solvents) or MS ion fragmentation artifacts.
  • Supplementary Techniques : Use elemental analysis (C/H/N/S) to cross-check stoichiometry and isotopic enrichment .

Q. What statistical approaches validate the significance of isotopic effects in this compound studies?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish isotopic effects from experimental noise.
  • Error Propagation : Calculate uncertainty in KIE values using Monte Carlo simulations .

Safety & Compliance

Q. What advanced safety protocols are recommended for handling this compound in air-sensitive reactions?

  • Methodological Answer :
  • Inert Atmosphere : Perform reactions in gloveboxes (O₂ < 1 ppm) to prevent oxidation of the thiocyanate group.
  • Static Control : Use grounded equipment and conductive containers to avoid ignition from static discharge .

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